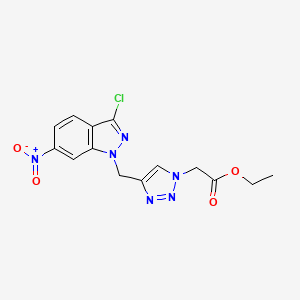
Dilaurylglycerosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilaurylglycerosulfate is a chemical compound with the molecular formula C₂₇H₅₆O₆S and a molecular weight of 508.79 g/mol . It is primarily used as a co-emulsifier in diagnostic tests for the determination of lipase activity . The compound is known for its ability to facilitate stable emulsification, which is crucial in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dilaurylglycerosulfate is synthesized through the esterification of glycerol with lauric acid, followed by sulfonation. The reaction typically involves the following steps:
Esterification: Glycerol reacts with lauric acid in the presence of a catalyst such as sulfuric acid to form dilaurylglycerol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. High-speed stirring, shaking, and ultrasonic treatment are employed to ensure stable emulsification and minimize experimental errors .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the lauryl chains, leading to the formation of carboxylic acids.
Reduction: The sulfate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Lauric acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted glycerol derivatives.
Aplicaciones Científicas De Investigación
Dilaurylglycerosulfate has a wide range of applications in scientific research:
Biology: Employed in studies involving lipid metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic tests for conditions related to lipid metabolism disorders.
Industry: Applied in the formulation of emulsions and surfactants for various industrial processes.
Mecanismo De Acción
Dilaurylglycerosulfate acts as an emulsifier by increasing the surface area of the reaction interface. The compound has both hydrophilic (sulfate group) and hydrophobic (lauryl chains) regions, allowing it to stabilize emulsions by reducing surface tension. This stabilization enhances the catalytic activity and specificity of lipase enzymes in diagnostic assays .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another sulfate-based surfactant used in biochemical assays.
Lauryl sulfate: Similar in structure but with a single lauryl chain.
Glycerol monolaurate: Contains a single lauryl chain esterified to glycerol.
Uniqueness: Dilaurylglycerosulfate is unique due to its dual lauryl chains and sulfate group, which provide superior emulsification properties compared to similar compounds. This makes it particularly effective in enhancing the stability and accuracy of lipase activity assays .
Propiedades
Fórmula molecular |
C27H56O6S |
|---|---|
Peso molecular |
508.8 g/mol |
Nombre IUPAC |
2,3-didodecoxypropyl hydrogen sulfate |
InChI |
InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30) |
Clave InChI |
YRGBJPWCSAZWNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


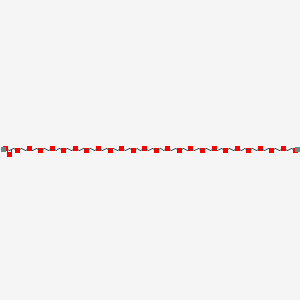
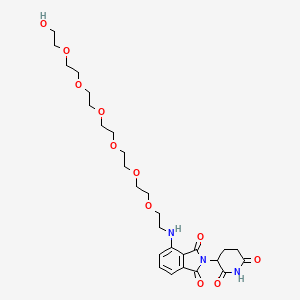
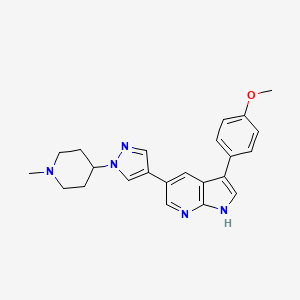
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
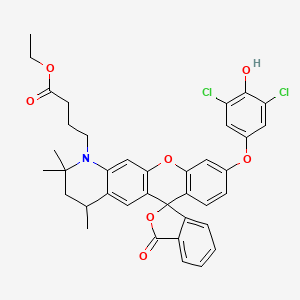
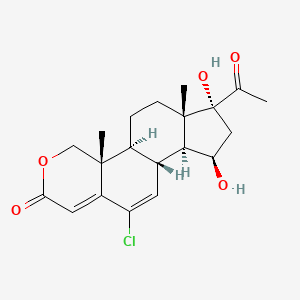
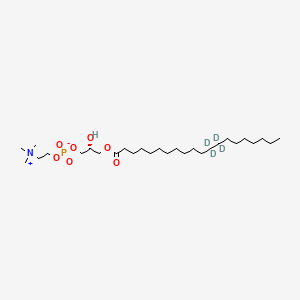
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
